3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with difluorine atoms at the 3 and 4 positions It also contains a piperidine ring attached to a pyridine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and aldehyde, a reductive amination can be employed to form the piperidine ring.
Introduction of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be introduced via sulfonylation reactions. This involves reacting the piperidine intermediate with a pyridine sulfonyl chloride under basic conditions.
Formation of the Benzamide Core: The benzamide core is formed by reacting 3,4-difluorobenzoyl chloride with the piperidine intermediate. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The difluorobenzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives of the difluorobenzene ring.
Scientific Research Applications
3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique properties can be utilized in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluorobenzene ring and the pyridine sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the piperidine and pyridine sulfonyl groups, making it less complex.
N-(pyridin-3-ylsulfonyl)piperidine: Does not have the difluorobenzene ring, which may reduce its potential interactions with biological targets.
Uniqueness
3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to its combination of a difluorobenzene ring, a piperidine ring, and a pyridine sulfonyl group. This combination provides a multifaceted approach to interacting with biological targets, potentially leading to higher efficacy and specificity in its applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-16-4-3-14(10-17(16)20)18(24)22-11-13-5-8-23(9-6-13)27(25,26)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMVMLMTXQLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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